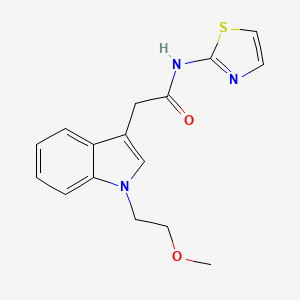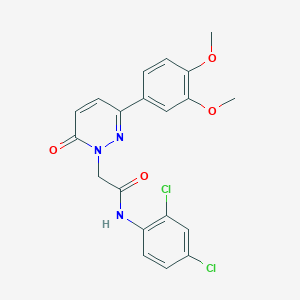methanone](/img/structure/B12177041.png)
[1-(6-Chloropyridazin-3-yl)piperidin-4-yl](2-phenylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyridazinyl group, a piperidinyl group, and a phenylmorpholinyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the chloropyridazinyl group through chlorination reactions. Subsequent steps involve the introduction of the piperidinyl and phenylmorpholinyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, nucleophiles, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Iodobenzoic acid : An isomer of iodobenzoic acid with similar structural features.
- 4-Chloromethcathinone : A stimulant drug with a chlorinated aromatic ring, similar to the chloropyridazinyl group in 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone.
Uniqueness
What sets 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone apart from similar compounds is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. The presence of the chloropyridazinyl, piperidinyl, and phenylmorpholinyl groups allows for a wide range of chemical modifications and interactions, making it a versatile and valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C20H23ClN4O2 |
|---|---|
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C20H23ClN4O2/c21-18-6-7-19(23-22-18)24-10-8-16(9-11-24)20(26)25-12-13-27-17(14-25)15-4-2-1-3-5-15/h1-7,16-17H,8-14H2 |
Clé InChI |
CKJJXFYNYZGFOR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N2CCOC(C2)C3=CC=CC=C3)C4=NN=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12176973.png)
![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12176975.png)
![N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12176982.png)

![ethyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate](/img/structure/B12176985.png)
![Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B12176992.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12177001.png)
![N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12177009.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12177014.png)

![Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone](/img/structure/B12177026.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B12177031.png)
